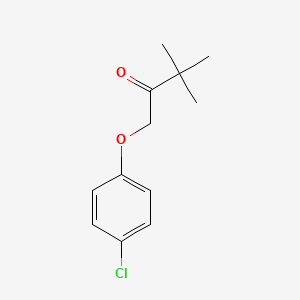1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
CAS No.: 24473-06-1
Cat. No.: VC3779026
Molecular Formula: C12H15ClO2
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24473-06-1 |
|---|---|
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one |
| Standard InChI | InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
| Standard InChI Key | WISVKXCNQOLCJL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Identification
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is an organic chemical compound with distinct structural features. It is identified by the Chemical Abstracts Service (CAS) registry number 24473-06-1 . The compound has a molecular formula of C12H15ClO2, indicating its composition of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . In chemical databases, it is indexed with the PubChem Compound Identifier (CID) 90518, which allows for its systematic cataloging within chemical repositories .
Related Compounds
It is important to note that 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is structurally related to but distinct from several other compounds that appear in chemical literature. One such compound is Triadimefon (CAS: 43121-43-3), which has the IUPAC name 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one . Despite the nomenclature similarity, Triadimefon contains an additional triazole ring structure and has a different molecular formula (C14H16ClN3O2) and molecular weight (293.75 g/mol) . Another related compound is 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 57000-78-9), which contains an additional chlorine atom in its structure .
Physical and Chemical Properties
Physical Properties
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one has a molecular weight of 226.7 g/mol, which influences its behavior in various chemical environments . Although comprehensive data on its physical state is limited in the available sources, the compound likely exists as a crystalline solid at standard temperature and pressure, based on its structural characteristics and the properties of similar compounds.
Table 1: Physical Properties of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.7 g/mol | |
| Molecular Formula | C12H15ClO2 | |
| CAS Number | 24473-06-1 | |
| PubChem CID | 90518 |
Chemical Reactivity
The chemical reactivity of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is primarily determined by its functional groups. The ketone group (C=O) serves as a potential site for nucleophilic addition reactions, while the chlorophenoxy moiety can participate in substitution reactions under appropriate conditions. These reactive sites make the compound versatile for various chemical transformations and may contribute to its potential applications in synthetic chemistry.
Synthesis and Preparation Methods
Solution Preparation Guidelines
For research applications, specific protocols for preparing solutions of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one have been documented. Stock solutions can be prepared at various concentrations, with recommendations for 1 mM, 5 mM, and 10 mM solutions provided in the literature . The following table outlines the volume of solvent required to prepare these solutions from different amounts of the compound:
Table 2: Stock Solution Preparation Guidelines
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.4111 mL | 22.0556 mL | 44.1112 mL |
| 5 mM | 0.8822 mL | 4.4111 mL | 8.8222 mL |
| 10 mM | 0.4411 mL | 2.2056 mL | 4.4111 mL |
These guidelines facilitate accurate solution preparation for experimental work involving the compound .
Analytical Techniques and Characterization
Chromatographic Methods
For purity assessment and quantitative analysis, 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one would typically be analyzed using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). These methods allow for separation of the compound from potential impurities and quantification of its concentration in various matrices. The available sources indicate that commercial supplies of the compound are offered at ≥95% purity, suggesting established methods for purity determination .
Applications and Research Significance
Research Applications
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is primarily utilized as a research chemical, with applications in various areas of chemical and biological investigation. The compound's structural features make it potentially valuable as a synthetic intermediate or building block for the preparation of more complex molecules. Its availability from research chemical suppliers, albeit at relatively high prices ($450.90 for 100 mg to $1,577.90 for 1 g), indicates its value to the research community .
Structure-Activity Relationships
The structural similarities between 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one and compounds with established biological activities, such as Triadimefon, suggest potential areas for structure-activity relationship studies. Triadimefon, which shares the chlorophenoxy and dimethylbutanone structural elements but includes an additional triazole ring, is known to have fungicidal properties . This relationship hints at possible biological activities for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one that may warrant further investigation.
Comparative Analysis with Related Compounds
Structural Comparisons
A comparative analysis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one with structurally related compounds provides valuable insights into structure-property relationships. The following table presents a comparison of key properties between this compound and some of its structural relatives:
Table 3: Comparison of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | 24473-06-1 | C12H15ClO2 | 226.7 g/mol |
| Triadimefon | 43121-43-3 | C14H16ClN3O2 | 293.75 g/mol |
| 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | 57000-78-9 | C12H14Cl2O2 | 261.14 g/mol |
| 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one | 39489-86-6 | C12H15ClO | 210.70 g/mol |
This comparison highlights the structural diversity within this family of compounds and the impact of specific structural modifications on molecular properties .
Functional Group Modifications
The differences in functional groups among these related compounds demonstrate how subtle structural changes can significantly alter chemical properties. For example, the replacement of the phenoxy oxygen in 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one with a direct carbon-carbon bond in 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one reduces the molecular weight and changes the compound's polarity and potential reactivity . Similarly, the addition of a chlorine atom to form 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one introduces a new reactive site and increases the molecular weight .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume